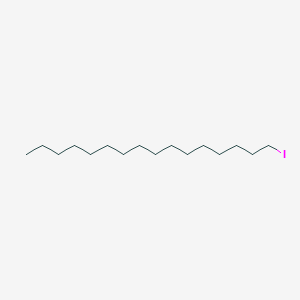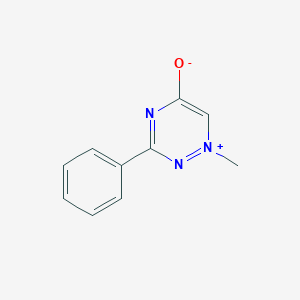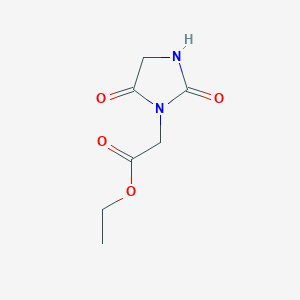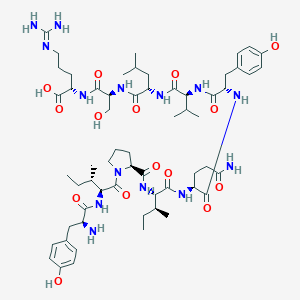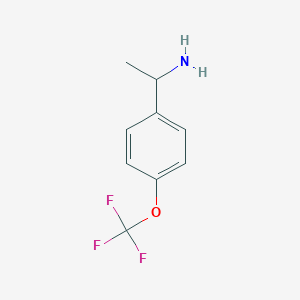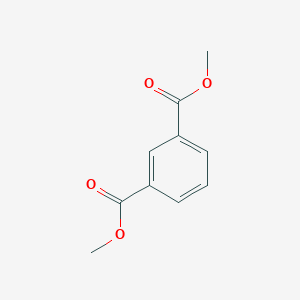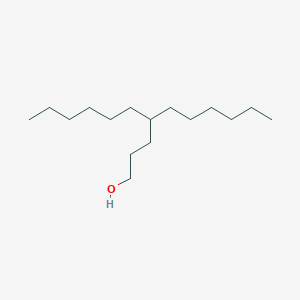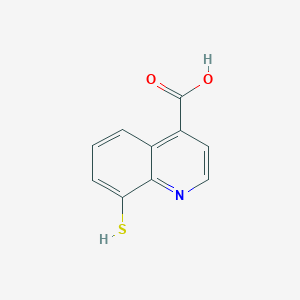
8-Sulfanylquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Sulfanylquinoline-4-carboxylic acid (SQCA) is a heterocyclic organic compound that belongs to the quinoline family. It is a yellow solid that is soluble in water and organic solvents. SQCA has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry.
作用机制
The mechanism of action of 8-Sulfanylquinoline-4-carboxylic acid is not fully understood. However, it has been suggested that 8-Sulfanylquinoline-4-carboxylic acid may exert its biological activities by interacting with various molecular targets, such as enzymes, receptors, and ion channels. For example, 8-Sulfanylquinoline-4-carboxylic acid has been reported to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. 8-Sulfanylquinoline-4-carboxylic acid has also been shown to bind to the estrogen receptor and to inhibit its activity. Furthermore, 8-Sulfanylquinoline-4-carboxylic acid has been reported to activate the transient receptor potential cation channel subfamily V member 1, a cation channel that is involved in pain sensation and inflammation.
生化和生理效应
8-Sulfanylquinoline-4-carboxylic acid has been shown to have various biochemical and physiological effects. For example, 8-Sulfanylquinoline-4-carboxylic acid has been reported to induce the production of reactive oxygen species and to inhibit the activity of antioxidant enzymes. 8-Sulfanylquinoline-4-carboxylic acid has also been shown to induce the expression of heat shock proteins, which are involved in cellular stress response. In addition, 8-Sulfanylquinoline-4-carboxylic acid has been reported to modulate the activity of various signaling pathways, such as the mitogen-activated protein kinase pathway and the nuclear factor-kappa B pathway.
实验室实验的优点和局限性
8-Sulfanylquinoline-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. Moreover, 8-Sulfanylquinoline-4-carboxylic acid has a broad spectrum of biological activities, which makes it a versatile tool for studying various biological processes. However, there are also some limitations to using 8-Sulfanylquinoline-4-carboxylic acid in lab experiments. For example, 8-Sulfanylquinoline-4-carboxylic acid has low solubility in water, which may limit its bioavailability. In addition, 8-Sulfanylquinoline-4-carboxylic acid may exhibit cytotoxicity at high concentrations, which may affect the interpretation of experimental results.
未来方向
There are several future directions for the research on 8-Sulfanylquinoline-4-carboxylic acid. One direction is to investigate the structure-activity relationship of 8-Sulfanylquinoline-4-carboxylic acid and to identify the key structural features that are responsible for its biological activities. Another direction is to explore the potential applications of 8-Sulfanylquinoline-4-carboxylic acid in materials science, such as in the synthesis of metal-organic frameworks and luminescent materials. Furthermore, the development of 8-Sulfanylquinoline-4-carboxylic acid derivatives with improved solubility and bioavailability may enhance its potential as a therapeutic agent. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 8-Sulfanylquinoline-4-carboxylic acid may provide valuable insights into its therapeutic potential.
合成方法
8-Sulfanylquinoline-4-carboxylic acid can be synthesized by various methods, including the reaction between 8-hydroxyquinoline and thiourea in the presence of a catalyst, the reaction between 8-chloroquinoline and thiourea, and the reaction between 8-aminoquinoline and carbon disulfide. The yield and purity of 8-Sulfanylquinoline-4-carboxylic acid can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学研究应用
8-Sulfanylquinoline-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. 8-Sulfanylquinoline-4-carboxylic acid has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 8-Sulfanylquinoline-4-carboxylic acid has also been reported to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus. In addition, 8-Sulfanylquinoline-4-carboxylic acid has been shown to induce apoptosis in cancer cells and to inhibit the production of pro-inflammatory cytokines.
属性
CAS 编号 |
121689-24-5 |
|---|---|
产品名称 |
8-Sulfanylquinoline-4-carboxylic acid |
分子式 |
C10H7NO2S |
分子量 |
205.23 g/mol |
IUPAC 名称 |
8-sulfanylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-4-5-11-9-6(7)2-1-3-8(9)14/h1-5,14H,(H,12,13) |
InChI 键 |
ZQNSYLKFHZTSKZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C(=C1)S)C(=O)O |
规范 SMILES |
C1=CC2=C(C=CN=C2C(=C1)S)C(=O)O |
同义词 |
4-Quinolinecarboxylicacid,8-mercapto-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



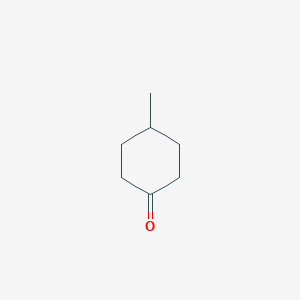
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)
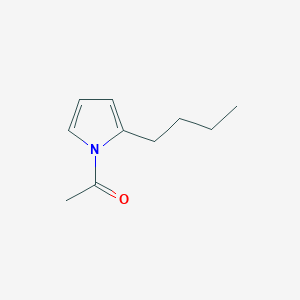
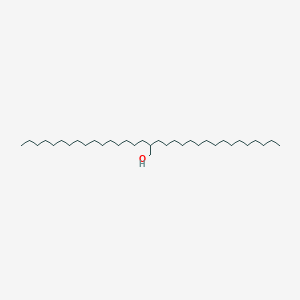
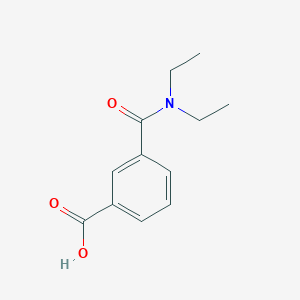
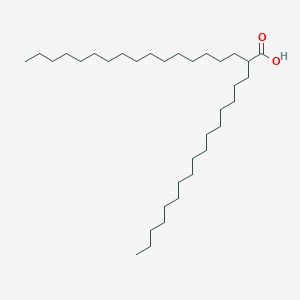
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)
